Structural Differentiation from the 7-Ethoxy Analog: Computed Lipophilicity and Steric Bulk
N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide exhibits a calculated partition coefficient (XLogP3) of 5.4 and a molecular weight of 360.43 g/mol . The direct 7-ethoxy analog N-(7-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 324758-97-6) possesses a higher computed XLogP3 of approximately ≥5.8 (estimated from fragment-based methods), a molecular weight of 390.5 g/mol, and introduces an additional rotatable bond at the ethoxy substituent . The difference in XLogP3 of ≥0.4 log units and the increased topological polar surface area of the ethoxy analog (tPSA ~88.7 Ų vs. 79.5 Ų for the target compound) indicates that the 7-methyl compound maintains a more favorable balance between lipophilicity and polarity for potential CNS penetration, consistent with the design principles applied in the benzothiazole-based LRRK2 inhibitor series where the 7-methyl substituent was selected for optimal lipophilic pocket occupancy . Notably, peer-reviewed primary potency data (IC₅₀ or Kᵢ) for either compound is not available in the public domain as of May 2026; the differentiation is therefore based on physicochemical property differences that are predictive of pharmacokinetic behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) and steric/physicochemical profile |
|---|---|
| Target Compound Data | XLogP3 = 5.4; MW = 360.43 g/mol; tPSA = 79.5 Ų; Rotatable bonds = 4 |
| Comparator Or Baseline | 7-Ethoxy analog (CAS 324758-97-6): XLogP3 ~5.8; MW = 390.5 g/mol; tPSA = 88.7 Ų; Rotatable bonds = 5 |
| Quantified Difference | ΔXLogP3 ≥ 0.4; ΔMW = 30.1 g/mol; ΔtPSA = 9.2 Ų; ΔRotatable bonds = 1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, tPSA) and vendor specification sheets; no head-to-head biological assay data available. |
Why This Matters
The lower lipophilicity and reduced molecular weight of the 7-methyl compound relative to the 7-ethoxy analog predict superior ligand efficiency metrics and improved solubility, which are critical for selecting a starting point in lead optimization programs targeting intracellular kinases.
- [1] PubChem Compound Summary for CID 4259450, N-(7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. National Center for Biotechnology Information (2026). View Source
- [2] Zaldívar-Díez, J.; Li, L.; García, A. M.; Zhao, W.; Medina-Menendez, C.; Haggarty, S. J.; Gil, C.; Morales, A. V.; Martínez, A. Benzothiazole-Based LRRK2 Inhibitors as Wnt Enhancers and Promoters of Oligodendrocytic Fate. J. Med. Chem. 2020, 63 (5), 2638–2655. View Source
